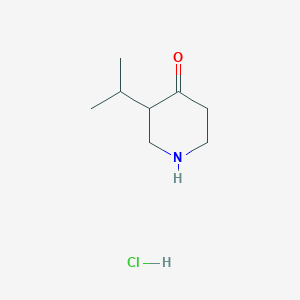

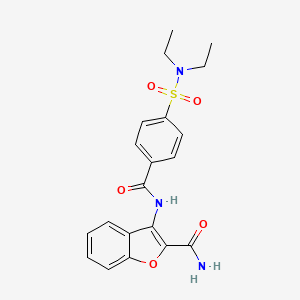

![molecular formula C17H13F2N3O2 B2914223 N-(2,7-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-2,6-二氟苯甲酰胺 CAS No. 942001-42-5](/img/structure/B2914223.png)

N-(2,7-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-2,6-二氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

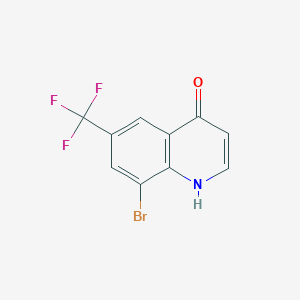

“N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide” is a chemical compound with the molecular formula C17H14N4O2 . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound is based on the 4H-pyrido[1,2-a]pyrimidin-4-one core . The compound has a molecular weight of 419.216 Da and a monoisotopic mass of 419.013062 Da .Chemical Reactions Analysis

The compound can undergo a metal-free C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N4O2 and an average mass of 419.216 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.科学研究应用

化学结构和构象分析

N-(嘧啶-2-基)五氟苯甲酰胺在固态中显示出独特的顺式酰胺键构象,这归因于嘧啶氮与全氟苯环的相互作用。这种相互作用在溶液中诱导顺式和反式旋转异构体的混合物,突出了溶剂依赖性构象平衡以及由于在这种构象中芳基团溶剂化减少而顺式旋转异构体的熵有利性(Forbes et al., 2001)。

合成与生物活性

已探索通过微波辐射环缩合合成嘧啶连接的吡唑杂环化合物,证明了它们的杀虫和抗菌潜力。这包括对粉虱昆虫和选定微生物的评估,展示了嘧啶衍生物在开发新的抗菌剂中的相关性(Deohate & Palaspagar, 2020)。

晶体学见解

对 4-氨基-5-氯-2,6-二甲基嘧啶鎓 5-氯-2-羟基苯甲酸盐的不同形式中的阳离子互变异构、孪晶和无序的研究强调了嘧啶衍生物的药学潜力,重点关注对药物作用至关重要的分子识别过程。这包括对药物设计中氢键的见解(Rajam et al., 2017)。

抗增殖活性和分子对接研究

N-{2-[(2-氯噻吩并[3,2-d]嘧啶-4-基)氨基]乙基}-3-甲氧基苯甲酰胺已被合成,显示出对各种癌细胞系的显着抑制作用。该研究包括晶体结构测定、DFT 分析、Hirshfeld 表面分析和分子对接,表明具有显着的抗癌活性(Huang et al., 2020)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have been found to bind into the active site of integrase (IN), a key enzyme in the HIV-1 virus, such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

未来方向

The compound and its derivatives could be explored further for their potential biological activities. For instance, the metal-free C-3 chalcogenation reaction used in its synthesis could be further optimized or applied to other similar compounds . Additionally, given the potential interaction with the HIV-1 integrase enzyme, further studies could explore its potential as an antiviral agent .

属性

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-9-6-7-13-20-10(2)15(17(24)22(13)8-9)21-16(23)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHGSBCNBVWXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3F)F)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

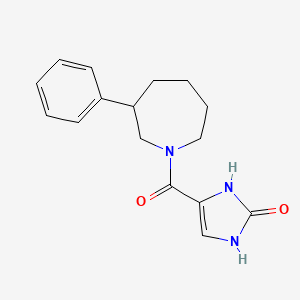

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)

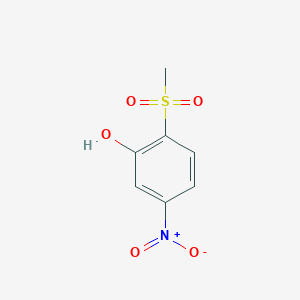

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)

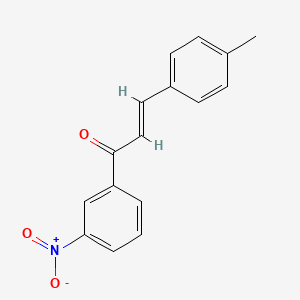

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)